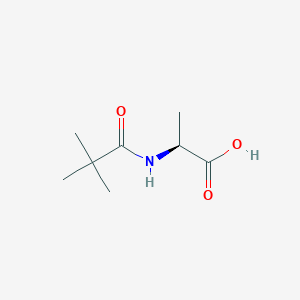
pivaloyl-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
pivaloyl-alanine is a chiral amino acid derivative commonly used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butylcarbonyl (Boc) protecting group attached to the nitrogen atom of the alanine molecule. The Boc group is widely used in peptide synthesis to protect the amine functionality during various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pivaloyl-alanine typically involves the protection of the amino group of L-alanine with a tert-butylcarbonyl group. One common method is the reaction of L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
pivaloyl-alanine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Deprotection: L-alanine.
Coupling: Peptides with this compound as a residue.
Substitution: Amino acid derivatives with different functional groups.
科学的研究の応用
pivaloyl-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of pivaloyl-alanine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine group for further modifications.
類似化合物との比較
Similar Compounds
N-tert-butoxycarbonylglycine: Similar in structure but with glycine instead of alanine.
N-tert-butoxycarbonylvaline: Similar in structure but with valine instead of alanine.
N-tert-butoxycarbonylleucine: Similar in structure but with leucine instead of alanine.
Uniqueness
pivaloyl-alanine is unique due to its specific chiral center and the presence of the Boc protecting group. This combination makes it particularly useful in asymmetric synthesis and peptide coupling reactions, where stereochemistry and functional group protection are crucial.
特性
CAS番号 |
5872-22-0 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
(2S)-2-(2,2-dimethylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-5(6(10)11)9-7(12)8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
InChIキー |
YZCGBCIVGWGNAU-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)(C)C |
正規SMILES |
CC(C(=O)O)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




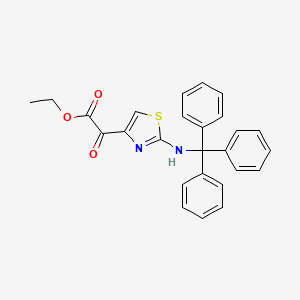
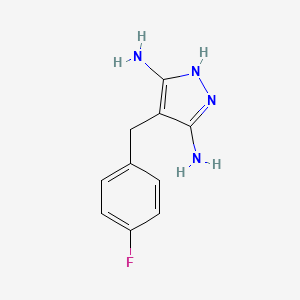
![N,N'-bis[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazine](/img/structure/B8758672.png)
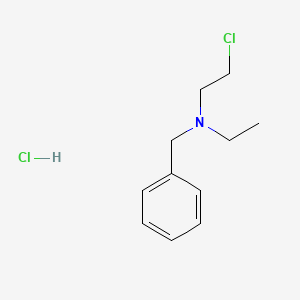
![Lithium 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate](/img/structure/B8758694.png)
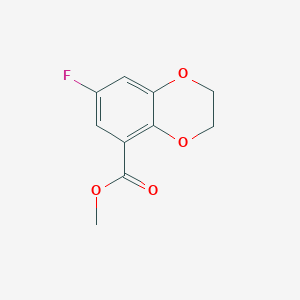



![1-[(2-CHLOROPHENYL)METHYL]-3,3-BIS(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B8758743.png)


